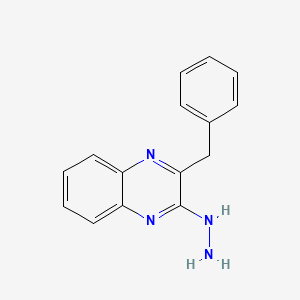

2-Bencil-3-hidrazinoquinoxalina

Descripción general

Descripción

1-(3-Bencilquinoxalin-2-il)hidrazina es un compuesto que pertenece a la clase de derivados de quinoxalina. Las quinoxalinas son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de pirazina.

Aplicaciones Científicas De Investigación

Química: Sirve como intermedio en la síntesis de otros derivados de quinoxalina.

Mecanismo De Acción

El mecanismo de acción de 1-(3-bencilquinoxalin-2-il)hidrazina implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que inhibe la actividad de la monoamino oxidasa B (MAOB) en mitocondrias del hígado de rata . Esta inhibición puede conducir a niveles elevados de neurotransmisores, lo que puede tener implicaciones terapéuticas para los trastornos neurológicos.

Análisis Bioquímico

Biochemical Properties

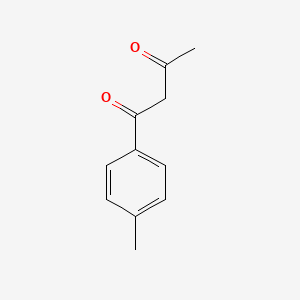

2-Benzyl-3-hydrazinoquinoxaline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones with aldehydes and ketones, which can be crucial in studying enzyme mechanisms and protein modifications . The nature of these interactions often involves nucleophilic attack by the hydrazino group on electrophilic carbonyl groups, leading to the formation of stable hydrazone linkages.

Cellular Effects

2-Benzyl-3-hydrazinoquinoxaline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of 2-Benzyl-3-hydrazinoquinoxaline involves its ability to bind to specific biomolecules and alter their activity. For example, it can inhibit or activate enzymes by forming covalent bonds with their active sites, thereby affecting their catalytic activity . This compound can also interact with DNA or RNA, leading to changes in gene expression and subsequent cellular responses. The binding interactions are often mediated by the hydrazino group, which can form stable linkages with nucleophilic centers on biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-3-hydrazinoquinoxaline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Benzyl-3-hydrazinoquinoxaline has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Benzyl-3-hydrazinoquinoxaline vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-Benzyl-3-hydrazinoquinoxaline can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

2-Benzyl-3-hydrazinoquinoxaline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, 2-Benzyl-3-hydrazinoquinoxaline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of 2-Benzyl-3-hydrazinoquinoxaline is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic processes. The precise localization of this compound within cells determines its specific biological effects and mechanisms of action.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

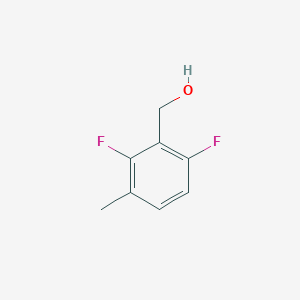

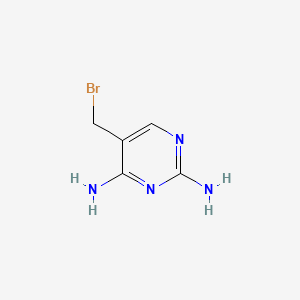

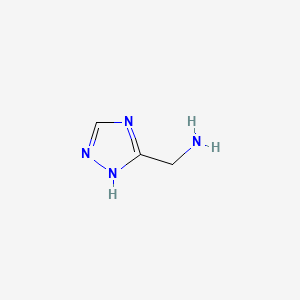

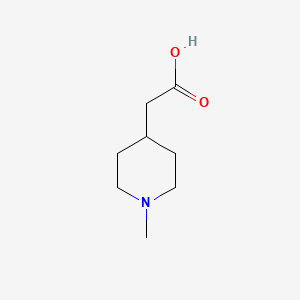

La síntesis de 1-(3-bencilquinoxalin-2-il)hidrazina normalmente implica la preparación de 3-bencil-2-hidrazinoquinoxalina, que luego se acopla con varios reactivos para formar el producto deseado. Un método común implica el uso de hidrazidas de bencilsulfonilo como agentes bencilantes en presencia de un catalizador de cobre (CuCN) y un oxidante (DTBP) para lograr la bencilación C-3 de las quinoxalin-2(1H)-onas .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para 1-(3-bencilquinoxalin-2-il)hidrazina no están bien documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos rentables y emplear técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

1-(3-Bencilquinoxalin-2-il)hidrazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinoxalina con diferentes grupos funcionales.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinoxalina o la parte de hidracina.

Sustitución: El grupo hidracina puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).

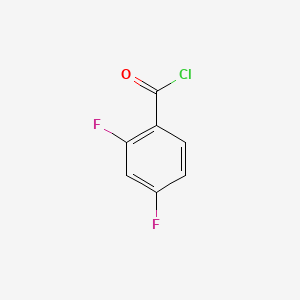

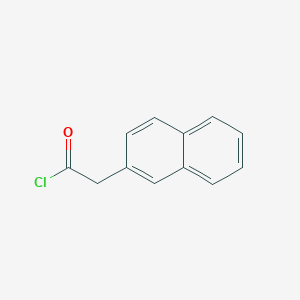

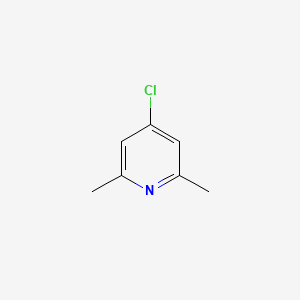

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y cloruros de acilo.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinoxalina con diferentes grupos funcionales, que pueden exhibir propiedades biológicas y químicas únicas.

Comparación Con Compuestos Similares

Compuestos similares

Hidrazida de 3-bencilquinoxalin-2-il: Similar en estructura pero con diferentes grupos funcionales.

2-Hidrazinilquinoxalina: Un precursor en la síntesis de varios derivados de quinoxalina.

Pirazolilquinoxalinas: Compuestos con un anillo de pirazol fusionado a la parte de quinoxalina, que exhiben diferentes actividades biológicas.

Singularidad

1-(3-Bencilquinoxalin-2-il)hidrazina es única debido a sus sustituyentes específicos de hidracina y bencilo, que confieren una reactividad química y una actividad biológica distintas. Su capacidad para inhibir la MAOB y sus posibles propiedades antimicrobianas la convierten en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

IUPAC Name |

(3-benzylquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXTVQMXZGMAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333186 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223929-23-5 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)